2-(2-Chloroacetamido)decanoic acid
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Overview
Description
2-(2-Chloroacetamido)decanoic acid is an organic compound characterized by the presence of a chloroacetamido group attached to a decanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroacetamido)decanoic acid typically involves the reaction of decanoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroacetylated decanoic acid, which is then converted to the final product by the addition of ammonia or an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroacetamido)decanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroacetamido group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloroacetamido)decanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloroacetamido)decanoic acid involves its interaction with specific molecular targets. The chloroacetamido group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Chloroacetamide: A simpler compound with similar reactivity but lacking the decanoic acid backbone.
2-Chloroacetamido benzoic acid: Similar structure but with a benzoic acid backbone instead of decanoic acid.
Uniqueness
2-(2-Chloroacetamido)decanoic acid is unique due to its combination of the chloroacetamido group with a decanoic acid backbone, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and interactions .
Properties
CAS No. |
193885-57-3 |
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Molecular Formula |
C12H22ClNO3 |
Molecular Weight |
263.76 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)amino]decanoic acid |
InChI |
InChI=1S/C12H22ClNO3/c1-2-3-4-5-6-7-8-10(12(16)17)14-11(15)9-13/h10H,2-9H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
IGVIHTNKLOJINZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)O)NC(=O)CCl |
Origin of Product |
United States |
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